molecular formula C24H46O12 B12665916 D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate CAS No. 55838-75-0

D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate

Cat. No.: B12665916
CAS No.: 55838-75-0
M. Wt: 526.6 g/mol
InChI Key: ULOSQDCYHDNKKQ-LAGWMBQBSA-N
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Description

D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate is a compound with the molecular formula C24H46O12 and a molecular weight of 526.61484 g/mol . It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of a dodecanoate ester group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate typically involves the esterification of D-glucitol with dodecanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence carbohydrate metabolism, and interact with cell membranes. These interactions can lead to various biological effects, such as changes in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate is unique due to its specific esterification with dodecanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in industrial and pharmaceutical contexts .

Properties

CAS No.

55838-75-0

Molecular Formula

C24H46O12

Molecular Weight

526.6 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] dodecanoate

InChI

InChI=1S/C24H46O12/c1-2-3-4-5-6-7-8-9-10-11-18(29)34-14-16(28)19(30)23(15(27)12-25)36-24-22(33)21(32)20(31)17(13-26)35-24/h15-17,19-28,30-33H,2-14H2,1H3/t15-,16+,17-,19-,20+,21+,22-,23-,24+/m1/s1

InChI Key

ULOSQDCYHDNKKQ-LAGWMBQBSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O

Origin of Product

United States

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